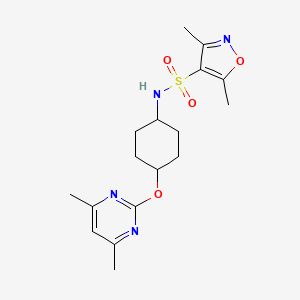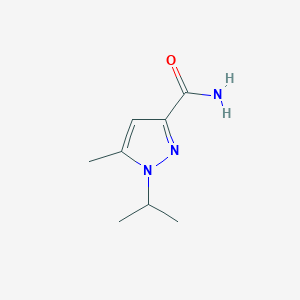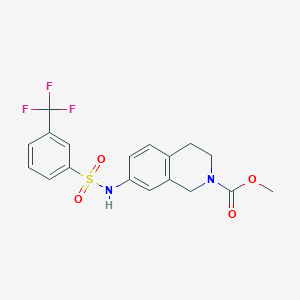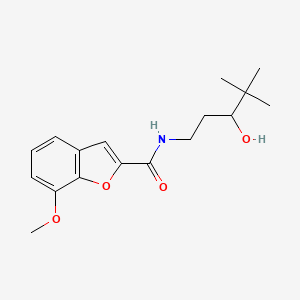methanone CAS No. 478067-80-0](/img/structure/B2720404.png)
[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a methoxyphenylmagnesium bromide with a suitable carbonyl compound to form an intermediate, which can then be further reacted to form the final product . In one example, dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Wissenschaftliche Forschungsanwendungen
Application in Parkinson's Disease Imaging
The compound has been explored in the context of Parkinson's disease. A study by Wang et al. (2017) synthesized a tracer, [11C]HG-10-102-01, using a similar compound for potential PET imaging of the LRRK2 enzyme in Parkinson's disease patients. This synthesis contributes to the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Role in Antimicrobial Activity
The compound has shown relevance in antimicrobial research. Sunitha et al. (2017) synthesized novel derivatives using a similar structure, demonstrating significant antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017).
Application in Cancer Research
Hayakawa et al. (2004) explored a derivative of a similar compound as an anti-tumor agent. They designed and synthesized a biologically stable derivative with expected prolonged activity in the human body, indicating its potential in cancer treatment (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).
Potential in Synthetic Chemistry
The compound's derivatives have been used in synthetic chemistry. Belyaeva et al. (2018) synthesized a derivative by functionalizing the pyridine ring of the quinoline molecule, showcasing its use in creating complex chemical structures (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
Biodegradation Studies
Donnelly and Dagley (1980) studied the biodegradation of similar compounds by Pseudomonas putida, providing insight into environmental aspects of these chemicals (Donnelly & Dagley, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-methoxybenzoyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22-12-18(20(23)14-4-8-16(25-2)9-5-14)19(13-22)21(24)15-6-10-17(26-3)11-7-15/h4-11,18-19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNTSPJWJLIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-methoxybenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)


![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2720339.png)

